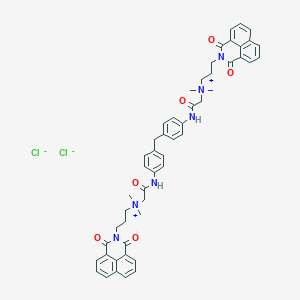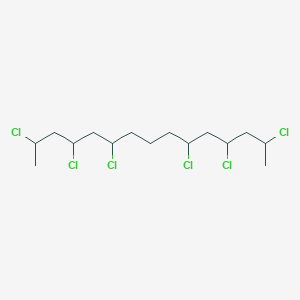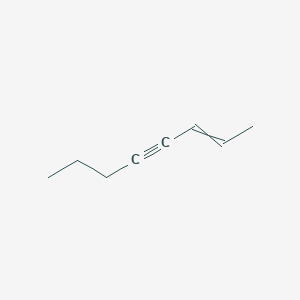![molecular formula C7H14ClNO2 B1166104 Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- CAS No. 100402-48-0](/img/new.no-structure.jpg)
Anthra[2,1,9-def:6,5,10-d/'e/'f/']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate anhydrides with aromatic amines, followed by cyclization and functionalization steps. The reaction conditions often require high temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
化学反応の分析
Types of Reactions
Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stable structure and reactivity make it an ideal candidate for creating new materials with desired electronic properties .
Biology
In biological research, derivatives of this compound are explored for their potential as fluorescent probes and imaging agents due to their strong fluorescence and stability .
Medicine
In medicine, the compound’s derivatives are investigated for their potential use in drug delivery systems and as therapeutic agents, particularly in targeting specific cellular pathways .
Industry
Industrially, this compound is valuable in the development of organic semiconductors, photovoltaic cells, and other optoelectronic devices. Its ability to accept electrons efficiently makes it a key component in these technologies .
作用機序
The mechanism by which Anthra[2,1,9-def:6,5,10-d/'e/‘f/’]diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(3-mercaptophenyl)- exerts its effects involves its interaction with molecular targets and pathways. The compound’s electron-accepting properties allow it to participate in electron transfer processes, which are crucial in many chemical and biological systems. It can interact with various enzymes and receptors, modulating their activity and influencing cellular functions .
類似化合物との比較
Similar Compounds
Perylene bisimides: These compounds share a similar core structure and are also used in optoelectronic applications.
Naphthalene diimides: Known for their electron-accepting properties, these compounds are used in similar applications but differ in their structural framework.
Anthraquinones: These compounds have a similar aromatic structure but differ in their functional groups and reactivity.
Uniqueness
Its unique structure allows for versatile modifications, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
100402-48-0 |
|---|---|
分子式 |
C7H14ClNO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






